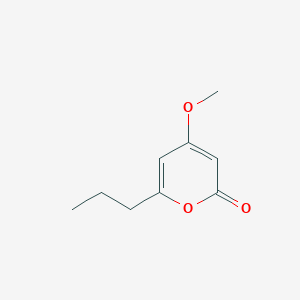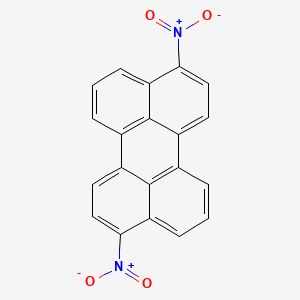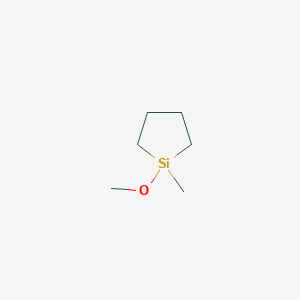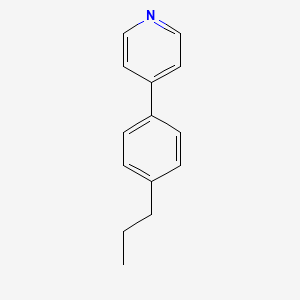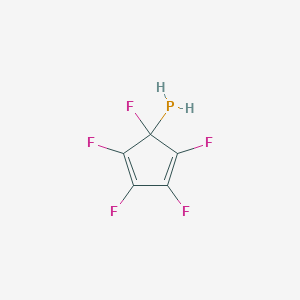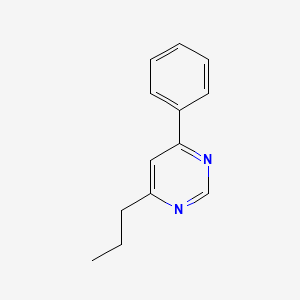![molecular formula C11H13Br2NS B14372176 1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide CAS No. 91850-53-2](/img/structure/B14372176.png)
1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide is a chemical compound that features a pyrrolidine ring, a bromosulfanyl group, and a phenyl group
Vorbereitungsmethoden
The synthesis of 1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide typically involves the reaction of a pyrrolidine derivative with a bromosulfanyl compound and a phenyl group under specific reaction conditions. The exact synthetic route and reaction conditions can vary, but common methods include:
Ring construction: from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions.
Functionalization of preformed pyrrolidine rings: , such as proline derivatives.
Analyse Chemischer Reaktionen
1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological and chemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological and chemical properties.
Phenyl derivatives: These compounds contain a phenyl group and may exhibit similar reactivity and applications.
Bromosulfanyl compounds: These compounds feature the bromosulfanyl group and may have comparable chemical behavior.
Eigenschaften
CAS-Nummer |
91850-53-2 |
|---|---|
Molekularformel |
C11H13Br2NS |
Molekulargewicht |
351.10 g/mol |
IUPAC-Name |
[phenyl(pyrrolidin-1-ium-1-ylidene)methyl] thiohypobromite;bromide |
InChI |
InChI=1S/C11H13BrNS.BrH/c12-14-11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2;1H/q+1;/p-1 |
InChI-Schlüssel |
CJXYPNNGLOUQAO-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[N+](=C(C2=CC=CC=C2)SBr)C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





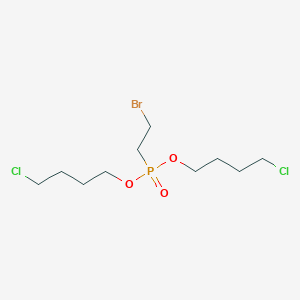
methanone](/img/structure/B14372107.png)
